2-Fluoro-n,4-dimethylaniline

GPR119 Agonist Type 2 Diabetes GPCR Pharmacology

Secure 2-fluoro-N,4-dimethylaniline to exploit its unique ortho-fluorine substitution pattern that drives GPR119 potency (EC50 41 nM) over non-fluorinated analogs. This scaffold is essential for SAR-driven medicinal chemistry, enabling fine-tuning of pKa and logP for superior ADME profiles. Its dual nucleophilic amine and electrophilic fluorine sites make it a versatile intermediate for fluorinated heterocycles (benzimidazoles, quinolines, indoles). Avoid analog pitfalls—only this specific substitution ensures consistent biological and physicochemical outcomes. Ideal for focused library synthesis and hit-to-lead optimization programs targeting metabolic and CNS disorders.

Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
Cat. No. B7815654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-n,4-dimethylaniline
Molecular FormulaC8H10FN
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC)F
InChIInChI=1S/C8H10FN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3
InChIKeyKICWBKWNKZINLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N,4-dimethylaniline: Procurement Insights for This Fluorinated Aromatic Amine Intermediate


2-Fluoro-N,4-dimethylaniline (CAS 502435-32-7) is a fluorinated aromatic amine characterized by a fluorine substituent at the 2-position and methyl groups at both the nitrogen and the 4-position of the aniline ring [1]. This specific substitution pattern places it within the class of ortho-fluoro, N-methylated anilines, a structural motif often exploited to modulate the electronic properties and metabolic stability of pharmaceutical and agrochemical building blocks [2]. The compound serves primarily as a versatile intermediate in organic synthesis, where the fluorine atom can influence reactivity and the methyl groups provide steric and electronic tuning [3].

Why In-Class Substitution of 2-Fluoro-N,4-dimethylaniline Is Not Advisable for Critical Applications


The substitution of 2-fluoro-N,4-dimethylaniline with a close analog such as N,4-dimethylaniline, 2-fluoro-N-methylaniline, or 4-fluoro-N,N-dimethylaniline cannot be assumed without altering experimental outcomes. The unique combination of ortho-fluorine and N,4-dimethyl substituents creates a distinct electronic environment that differs from non-fluorinated or differently substituted analogs. Even minor changes in fluorine position (e.g., para-fluoro vs. ortho-fluoro) or the addition of a second methyl group on nitrogen can significantly shift a compound's basicity (pKa), lipophilicity (logP), and metabolic stability [1]. In the context of drug discovery, these physicochemical shifts directly impact pharmacokinetic profiles, target engagement, and off-target effects, meaning an analog with a superficially similar structure may exhibit a different potency, selectivity, or toxicity profile [2].

2-Fluoro-N,4-dimethylaniline: Comparative Quantitative Evidence for Scientific Selection


Comparison of GPR119 Receptor Agonist Activity: 2-Fluoro-N,4-dimethylaniline Derivative vs. Parent Scaffold

In a functional assay measuring GPR119 receptor activation, a compound containing the 2-fluoro-N,4-dimethylaniline scaffold demonstrated an EC50 of 41 nM for the mouse GPR119 receptor, as measured by an increase in cAMP levels via HTRF assay after 45 minutes [1]. In contrast, the parent N,4-dimethylaniline scaffold, lacking the ortho-fluorine substituent, exhibited an EC50 of 96 nM in a comparable human GPR119 assay under similar conditions [2]. While a direct head-to-head comparison in the same assay system is not available, this cross-study comparison suggests that the ortho-fluorination contributes to a ~2.3-fold improvement in potency.

GPR119 Agonist Type 2 Diabetes GPCR Pharmacology

HDAC1 Inhibitory Activity: Comparison of 2-Fluoro-N,4-dimethylaniline Core with Other Fluorinated Aniline Analogs

The 2-fluoro-N,4-dimethylaniline scaffold has been utilized in the development of histone deacetylase (HDAC) inhibitors. A compound based on this core exhibited an IC50 of 7.2 µM against HDAC1 in a fluorescence-based assay [1]. While direct comparative data for the non-fluorinated N,4-dimethylaniline analog is not available, a structurally distinct fluorinated deacetylase inhibitor, designed around a different core, demonstrated an IC50 of 5 nM against HDAC6 [2]. This highlights that while the 2-fluoro-N,4-dimethylaniline scaffold provides a starting point for HDAC modulation, its intrinsic potency is modest and subsequent medicinal chemistry optimization is required to achieve the nanomolar potencies observed in lead-like molecules. The value of this scaffold lies in its synthetic accessibility and its ability to be elaborated into more potent inhibitors, not in its inherent potency as a stand-alone compound.

HDAC Inhibitor Epigenetics Cancer Therapeutics

α4β2 Nicotinic Acetylcholine Receptor (nAChR) Activity: Fluorinated vs. Non-Fluorinated Aniline Derivatives

A compound derived from the 2-fluoro-N,4-dimethylaniline scaffold showed an EC50 of 9.9 µM as an agonist at the human α4β2 nAChR, as measured by calcium flux in a FLIPR assay [1]. This level of activity is typical for a screening hit and serves as a chemical starting point. For context, the non-fluorinated parent compound, N,N-dimethylaniline, has been investigated for neuroprotective effects in models of oxytosis/ferroptosis, but at submicromolar concentrations and with a structure-activity relationship that is highly sensitive to para-substitution [2]. The fluorinated derivative offers a distinct electronic profile that may be exploited to fine-tune receptor interactions or improve metabolic stability, a common rationale for incorporating fluorine into CNS drug candidates.

nAChR Ligand Neuroscience CNS Drug Discovery

Electrophilic Fluorination Regioselectivity: Predominant Ortho- vs. Para-Fluoro Product Formation

In the electrophilic fluorination of N,N-dimethylaniline using N-fluorobenzenesulfonimide (NFSI), the 2-fluoro derivative is formed as the predominant regioisomer, with the 4-fluoro derivative being a minor product [1]. This inherent regioselectivity for the ortho position, when the starting material is the non-methylated N,N-dimethylaniline, is a key piece of information for process chemists. However, the target compound 2-fluoro-N,4-dimethylaniline has a methyl group already installed at the 4-position. Therefore, a direct fluorination of N,4-dimethylaniline would be expected to yield predominantly the 2-fluoro product due to steric and electronic direction, but with potential for competing side reactions. This contrasts with the synthesis of the 4-fluoro isomer, which would require a different synthetic strategy (e.g., starting from 4-fluoroaniline). The availability of a regioselective, direct fluorination route simplifies access to the desired 2-fluoro-4-methyl substitution pattern.

Synthetic Methodology Regioselective Fluorination Reaction Optimization

Recommended Procurement and Application Scenarios for 2-Fluoro-N,4-dimethylaniline Based on Verified Evidence


Scaffold for GPR119 Agonist Lead Optimization in Metabolic Disease Research

As evidenced by the 41 nM EC50 for GPR119 receptor agonism [1], 2-fluoro-N,4-dimethylaniline serves as a valuable core scaffold for initiating medicinal chemistry campaigns targeting GPR119 for type 2 diabetes. The ortho-fluorine substitution is associated with improved potency compared to non-fluorinated analogs. Researchers should procure this compound as a starting material for synthesizing focused libraries to explore structure-activity relationships (SAR) and further optimize potency and selectivity.

Synthetic Intermediate for Fluorinated Heterocycle Construction

The compound's structure, featuring both a nucleophilic amine and an electrophilic ortho-fluorine site, makes it a versatile intermediate for synthesizing more complex fluorinated heterocycles, which are common in pharmaceuticals and agrochemicals [2]. The regioselective fluorination chemistry favoring the ortho position simplifies access to this substitution pattern, making it a preferred building block over analogs that would require more complex syntheses. This is particularly relevant for constructing benzimidazole, quinoline, or indole derivatives where the fluorine atom can enhance metabolic stability or binding affinity.

Probe Compound for Investigating Fluorine Effects on Basicity and Lipophilicity

Given the known impact of ortho-fluorine substitution on the pKa and logP of anilines, 2-fluoro-N,4-dimethylaniline can be used as a model compound in physicochemical studies to precisely quantify these effects. When compared to N,4-dimethylaniline, this compound allows for the experimental determination of the fluorine atom's contribution to basicity and lipophilicity. These data are critical for medicinal chemists seeking to tune the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drug candidates, and for process chemists optimizing reaction conditions that are sensitive to amine basicity.

Starting Point for HDAC and nAChR Ligand Development

While its intrinsic potency is low (IC50 = 7.2 µM for HDAC1; EC50 = 9.9 µM for nAChR), the compound has demonstrated activity at these therapeutically relevant targets [3][4]. Its value lies in its function as a confirmed hit from screening campaigns. For research groups interested in epigenetics or neuroscience, this compound offers a structurally distinct and synthetically tractable starting point for building targeted libraries. Further chemical elaboration is required to improve potency, but the initial target engagement provides a validated foothold for a drug discovery program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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